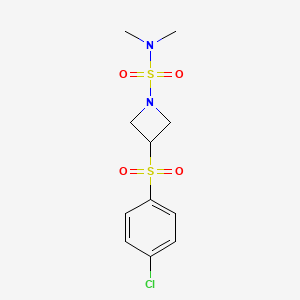

3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Description

3-((4-Chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative featuring a central azetidine ring substituted with a 4-chlorophenyl sulfonyl group and a dimethylamino-sulfonamide moiety. Sulfonamides are well-known for their versatility in medicinal chemistry, often contributing to enhanced solubility, bioavailability, and target binding affinity .

The azetidine ring, a four-membered nitrogen-containing heterocycle, may confer conformational rigidity and metabolic stability compared to larger ring systems. The dual sulfonamide groups could enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Based on structural analogs (e.g., JD5037, ibipinabant), this compound may target peripheral cannabinoid receptors (CB1R) to avoid central nervous system (CNS)-related side effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUDVSRTWPVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as beta-lactamase. Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics.

Mode of Action

It’s plausible that it may interact with its targets in a way that inhibits their function, similar to other sulfonyl compounds.

Biochemical Pathways

Based on the potential interaction with beta-lactamase, it could be involved in the antibiotic resistance pathway.

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄ClN₃O₄S₂

- Molecular Weight : 335.83 g/mol

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of enzymes involved in folate synthesis. This mechanism is particularly significant in microbial and cancer cell proliferation.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory action on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to reduced tumor growth and metastasis by altering the tumor microenvironment's pH and reducing acidification processes .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells under hypoxic conditions .

Antibacterial Activity

The compound also exhibits antibacterial properties. In vitro studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other bacterial strains. These findings suggest potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MG-63 cells. The results indicated a concentration-dependent decrease in cell viability, outperforming established treatments like acetazolamide (AZM). The compound's ability to reverse acidification in the tumor microenvironment was particularly noteworthy, highlighting its potential as a therapeutic agent for hypoxic tumors .

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of the compound against various strains. The synthesized sulfonamide derivatives were tested, revealing that compounds with the 4-chlorophenyl sulfonyl group displayed enhanced antibacterial activity compared to other derivatives. This study supports further exploration into the use of these compounds as antimicrobial agents .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related sulfonamide derivatives:

Key Differentiators

- Azetidine vs. Pyrazole/Triazine Cores : The azetidine ring in the target compound may improve metabolic stability compared to pyrazole (JD5037, ibipinabant) or triazine cores, which are larger and more flexible .

- Peripheral vs. Central Targeting : The compound’s hypothesized peripheral CB1R antagonism aligns with JD5037’s design to avoid CNS side effects, contrasting with withdrawn central CB1R antagonists like ibipinabant .

Physicochemical Properties

| Property | Target Compound | JD5037 | (R)-SLV 319 | Sulfonamide-Triazine Hybrid (9) |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Stable crystalline form | 112–113 |

| Solubility | Likely moderate (sulfonamides) | Low (lipophilic core) | Moderate | Moderate |

| Molecular Weight | ~360.8 | — | 487.4 | — |

Q & A

Basic Synthesis & Optimization

Q: What are the key steps in synthesizing 3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide, and how are reaction conditions optimized? A: The synthesis typically involves sulfonylation of azetidine precursors using sulfonyl chlorides under controlled conditions. Key steps include:

- Sulfonyl chloride activation : Reacting 4-chlorophenylsulfonyl chloride with azetidine derivatives in solvents like acetonitrile or dimethylformamide (DMF) .

- Amine coupling : Introducing dimethylamine groups via nucleophilic substitution, facilitated by bases like triethylamine or sodium hydride .

- Optimization : Reaction temperature (room temp to reflux) and time (12-24 hrs) are critical for yield and purity. Solvent polarity and catalyst selection (e.g., DMF for solubility) significantly influence reaction efficiency .

Advanced: Addressing Data Contradictions

Q: How can researchers resolve contradictions in reported solubility and stability data for this compound? A: Discrepancies often arise from methodological differences. Strategies include:

- Standardized protocols : Use consistent solvents (e.g., DMSO for solubility assays) and storage conditions (4°C, inert atmosphere) to minimize degradation .

- Analytical validation : Employ HPLC to assess purity over time and NMR to confirm structural integrity under varying pH/temperature .

- Replicate studies : Cross-validate findings using orthogonal techniques (e.g., mass spectrometry) to rule out instrument-specific artifacts .

Basic Analytical Characterization

Q: Which analytical techniques are essential for confirming the purity and structure of this compound? A: Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms azetidine ring integrity and sulfonamide group placement .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₁H₁₄ClN₂O₄S₂) and detects impurities .

Advanced Derivative Synthesis

Q: What strategies are effective for synthesizing derivatives to enhance pharmacological activity? A: Functionalization approaches include:

- Sulfonamide modification : Replace dimethylamine with bioisosteres (e.g., piperidine) to improve target binding .

- Heterocyclic integration : Introduce triazole or oxadiazole rings via click chemistry to modulate solubility and bioavailability .

- Structure-Activity Relationship (SAR) : Systematic variation of the 4-chlorophenyl group (e.g., fluorinated analogs) to optimize enzyme inhibition .

Mechanism of Action

Q: How does this compound inhibit dihydropteroate synthase (DHPS), and what methods validate this mechanism? A: The sulfonamide group mimics para-aminobenzoic acid (pABA), competing for DHPS binding. Validation methods:

- Enzyme assays : Measure IC₅₀ values using recombinant DHPS and spectrophotometric detection of dihydropteroate production .

- Molecular docking : Computational models (e.g., AutoDock) predict binding affinity to the pABA active site .

- Resistance studies : Assess efficacy against DHPS mutants (e.g., Streptococcus pneumoniae variants) to confirm target specificity .

Advanced Data Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A: Contradictions may stem from assay variability or cellular context. Mitigation strategies:

- Standardized bioassays : Use identical cell lines (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols .

- Metabolic profiling : Compare intracellular folate levels in treated vs. untreated cells to confirm DHPS inhibition .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .

Experimental Design for Bioactivity

Q: How to design assays to evaluate antimicrobial activity? A: A robust protocol includes:

- Microbial strains : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria .

- Dose-response curves : Test concentrations from 0.1–100 µM, with sulfamethoxazole as a positive control .

- Time-kill assays : Monitor bacterial viability at 0, 6, 12, and 24 hrs to assess bacteriostatic vs. bactericidal effects .

Advanced Pharmacokinetics

Q: What methodologies improve the prediction of in vivo pharmacokinetics for this compound? A: Key approaches:

- ADMET profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 assays for metabolic stability .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction, critical for dose calculation .

- In silico modeling : Tools like SwissADME predict oral bioavailability and half-life based on logP and polar surface area .

Stability Under Stress Conditions

Q: How can researchers evaluate the compound’s stability under varying environmental conditions? A: Stress testing involves:

- Thermal degradation : Incubate at 40–60°C for 1–4 weeks, monitor decomposition via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products with LC-MS .

- Hydrolytic stability : Test in buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis) .

Advanced Toxicity Profiling

Q: What strategies mitigate off-target toxicity in preclinical studies? A: Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.